(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the ability to alter hepatic cholesterol metabolism and lower plasma low-density lipoprotein-cholesterol concentrations . This compound is primarily used in scientific research and has shown promise in various applications, particularly in the field of medicine.
Preparation Methods
The synthesis of SC-435 involves several steps. One of the key steps includes the reaction of diol with an acetic acid solution of hydrobromic acid, followed by acidic hydrolysis of the generated acetate ester to furnish bromo alcohol. This is then oxidized to the bromo aldehyde using either dimethyl sulfoxide and sulfur trioxide-pyridine complex or sodium hypochlorite in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl and potassium bromide
Chemical Reactions Analysis
SC-435 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: SC-435 can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include dimethyl sulfoxide, sulfur trioxide-pyridine complex, sodium hypochlorite, and 2,2,6,6-tetramethylpiperidine-1-oxyl. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
SC-435 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study bile acid transport and cholesterol metabolism.
Biology: The compound is used to investigate the role of bile acids in various biological processes.
Mechanism of Action
SC-435 exerts its effects by inhibiting the apical sodium-dependent bile acid transporter. This inhibition leads to impairments in the enterohepatic circulation of bile acids and their excretion with fecal masses. Consequently, cholesterol is utilized for the synthesis of new bile acids, which helps lower plasma cholesterol levels . The molecular targets involved include the bile acid transporter and pathways related to cholesterol metabolism.
Comparison with Similar Compounds
SC-435 is unique compared to other similar compounds due to its specific inhibition of the apical sodium-dependent bile acid transporter. Similar compounds include:
- A3309
- SHP626
- A4250
- 264W94
- GSK2330672 These compounds also inhibit bile acid transport but may have different efficacy and tolerance profiles . SC-435 stands out due to its specific mechanism of action and potential therapeutic applications.
Properties
Molecular Formula |
C37H59N3O7S2 |
---|---|
Molecular Weight |
722.0 g/mol |
IUPAC Name |
(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;methanesulfonate |
InChI |
InChI=1S/C36H56N3O4S.CH4O3S/c1-5-7-17-36(18-8-6-2)28-44(41,42)33-16-13-30(37(3)4)27-32(33)34(35(36)40)29-11-14-31(15-12-29)43-26-10-9-22-39-23-19-38(20-24-39)21-25-39;1-5(2,3)4/h11-16,27,34-35,40H,5-10,17-26,28H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1 |
InChI Key |
VRHOEJBXKXQDQB-SWIBWIMJSA-M |
Isomeric SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-] |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.